molecular formula C16H16N2O3 B2752950 2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 674804-43-4

2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2752950
CAS No.: 674804-43-4
M. Wt: 284.315
InChI Key: NKURIEFMYPJUGJ-UHFFFAOYSA-N
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Description

2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a chemical compound belonging to a class of tricyclic structures featuring a 2-amino-3-cyano substituent pattern. This scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural family have been identified as a core pharmacophore for the development of inhibitors targeting non-canonical IκB kinases, specifically TANK-Binding Kinase 1 (TBK1) and IKKε . The 3-cyclohexenyl substituent at the 4-position is a key structural feature explored to modulate potency, selectivity, and physicochemical properties, as strategic modifications at this site are known to influence interactions within the kinase ATP-binding pocket . Research into analogues based on this scaffold, such as the drug amlexanox, has demonstrated potential in targeting metabolic diseases. Studies indicate that these inhibitors can impact pathways related to energy expenditure and storage, showing promise in preclinical models for conditions like obesity and type 2 diabetes by promoting weight loss and improving insulin sensitivity . The compound is provided for research purposes to support investigations in kinase biology, inflammation signaling, and metabolic disease. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-4-cyclohex-3-en-1-yl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9-7-12-14(16(19)20-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-3,7,10,13H,4-6,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKURIEFMYPJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with significant biological potential. Its structure incorporates both amino and nitrile functional groups, which are known to enhance biological activity. This article reviews the compound's biological activities, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3, with a molecular weight of 284.315 g/mol. The compound features a pyrano[4,3-b]pyran ring system, which is associated with various biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrano compounds exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Pyrano derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent against several bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Antioxidant Activity : Studies have indicated that pyrano compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress .

Anticancer Studies

A study evaluating the anticancer properties of various pyrano derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of apoptotic pathways .

Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to neutralize free radicals, supporting its use in formulations aimed at combating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrano[4,3-b]pyran core allows diverse substitutions at position 3. Key analogs and their substituents include:

Compound Name Substituent at Position 4 Key Features Reference
2-Amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile (3v) 4-Nitrophenyl Electron-withdrawing nitro group; high melting point (291–292°C)
2-Amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 1-Naphthyl Bulky aromatic substituent; studied via X-ray crystallography
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 3,4,5-Trimethoxyphenyl Methoxy groups enhance solubility; orthorhombic crystal system
2-Amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 3-Bromo-4-fluorophenyl Halogen substituents for reactivity tuning; molecular weight 377.17 g/mol
Target Compound 3-Cyclohexenyl Non-aromatic, alicyclic substituent; potential for unique steric effects N/A

Key Observations :

  • Aryl vs. Alicyclic Substituents : Aryl groups (e.g., nitrophenyl, naphthyl) introduce π-π stacking interactions, increasing melting points (e.g., 3v: 291–292°C). In contrast, the 3-cyclohexenyl group may reduce melting points due to weaker intermolecular forces.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3v) polarize the core structure, enhancing reactivity in Michael additions. The cyclohexenyl group, being electron-neutral, may slow reaction kinetics .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Data
Compound Melting Point (°C) Yield (%) IR (C≡N Stretch, cm⁻¹) ¹H NMR (Key Signals)
3v (4-nitrophenyl) 291–292 91 2191 δ 8.2–7.5 (Ar-H), δ 4.3 (pyran-H)
3y (4-methoxyphenyl) 180–182 56 2193 δ 7.3–6.8 (Ar-H), δ 3.8 (OCH₃)
6d (4-((4-bromobenzyl)oxy)phenyl) 214–216 N/A 2191 δ 7.6–7.4 (Ar-H), δ 5.1 (CH₂O)
Target (3-cyclohexenyl) Data Unavailable N/A ~2190 (predicted) δ 5.5–5.3 (cyclohexenyl CH), δ 2.1 (CH₃) N/A

Notes:

  • The nitrile stretch (C≡N) remains consistent (~2190 cm⁻¹) across analogs, confirming structural integrity .
  • ¹H NMR of the target compound would show distinct cyclohexenyl proton signals (δ 5.5–5.3) and methyl group resonance (δ 2.1).

Crystallographic Insights

Table 2: Crystallographic Comparison
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
4e (aryl-substituted analog) Monoclinic C2/c a=21.49, b=8.25, c=17.91; β=112.1°
3,4,5-Trimethoxyphenyl derivative Orthorhombic P2₁2₁2₁ a=9.89, b=11.23, c=15.76
Target (3-cyclohexenyl) Unreported N/A Predicted larger unit cell due to bulky substituent N/A

Analysis :

  • Bulky substituents like 1-naphthyl or 3-cyclohexenyl likely disrupt dense crystal packing, leading to larger unit cells compared to smaller aryl groups .
  • Hydrogen bonding between amino and carbonyl groups stabilizes the crystal lattice in all analogs .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via multicomponent reactions (MCRs) , leveraging reagents such as aldehydes, malononitrile, and β-ketoesters. A catalyst (e.g., L-proline, DABCO, or protic ionic liquids) is often employed to facilitate cyclization and improve regioselectivity . For example, a one-pot reaction under reflux in ethanol or water/ethanol mixtures is commonly used, with yields optimized by controlling temperature (70–90°C) and reaction time (2–6 hours). The cyclohexenyl substituent is introduced via substitution at the 4-position of the pyran ring .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • Spectroscopy : IR confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.1 ppm) and aromatic/cyclic carbons .
  • X-ray crystallography : Single-crystal diffraction resolves the molecular geometry. Programs like SHELXL refine the structure, while OLEX2 visualizes hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency?

Key parameters include:

  • Catalyst selection : Protic ionic liquids (e.g., [BMIM][HSO₄]) increase reaction rates and yields (up to 92%) by stabilizing intermediates .
  • Solvent systems : Binary solvents (water/ethanol) improve solubility and reduce side reactions. Microwave-assisted synthesis can shorten reaction times to <1 hour .
  • Temperature control : Lower temperatures (e.g., 50°C) minimize decomposition of sensitive substituents like the cyclohexenyl group .

Q. How do crystallographic data resolve structural ambiguities in pyrano-pyran derivatives?

Discrepancies in bond lengths or ring conformations are addressed by:

  • Validation tools : PLATON checks for missed symmetry or disorder.
  • Refinement strategies : SHELXL’s restraints maintain chemically reasonable geometries during refinement of disordered regions (e.g., flexible cyclohexenyl groups) .
  • Comparative analysis : Overlaying structures from similar derivatives (e.g., 4-phenyl analogs) highlights deviations caused by steric effects from the cyclohexenyl group .

Q. What is the role of substituents in modulating biological activity?

  • Cyclohexenyl group : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Carbonitrile moiety : Acts as a hydrogen-bond acceptor, critical for interactions with enzymatic targets (e.g., bacterial dihydrofolate reductase) .
  • Methyl group : Reduces steric hindrance, favoring planar conformations that enhance stacking interactions in crystal packing .

Q. How are computational methods integrated with experimental data to predict reactivity?

  • DFT calculations : Model transition states for key steps (e.g., Knoevenagel condensation) to predict regioselectivity .
  • Molecular docking : Screens potential biological targets by simulating binding of the carbonitrile group to active sites (e.g., mycobacterial enzymes) .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis OptimizationProtic ionic liquid catalysisYield (85–92%), reaction time (1–3 hours)
CrystallographySHELXL refinementR-factor < 0.05, hydrogen-bond validation
Biological ScreeningMicroplate dilution assayMIC values (e.g., 12.5 µg/mL for M. tuberculosis)

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